HiBiT Tag Technology: An In-depth Technical Guide
HiBiT Tag Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HiBiT tag technology represents a significant advancement in protein detection and quantification, offering a highly sensitive, versatile, and streamlined alternative to traditional methods like Western blotting and ELISA. This technology is based on the structural complementation of a small 11-amino acid peptide tag (HiBiT) with a large, engineered subunit (LgBiT) of the NanoLuc® luciferase. The high-affinity interaction between HiBiT and LgBiT reconstitutes a functional, intensely bright luciferase, enabling the precise quantification of tagged proteins over a broad dynamic range. Its small size minimizes functional interference, making it an ideal tool for studying protein dynamics, including expression, degradation, localization, and protein-protein interactions, even at endogenous levels through CRISPR/Cas9-mediated gene editing. This guide provides a comprehensive technical overview of HiBiT technology, including its core principles, quantitative performance, detailed experimental protocols, and applications in modern biological research.
Core Principles of HiBiT Technology
HiBiT technology is a binary complementation system derived from the NanoLuc® luciferase.[1] The system consists of two components:
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The HiBiT Tag: A small, 11-amino acid peptide (VSGWRLFKKIS) that is genetically fused to a protein of interest.[2] Its small size (approximately 1.3 kDa) makes it less likely to interfere with protein function, localization, and trafficking compared to larger tags like GFP.[3][4]
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The LgBiT Protein: A large, 17.6 kDa polypeptide that is the complementary subunit to the HiBiT tag.[1]
The core principle lies in the high-affinity, spontaneous binding of the HiBiT tag to the LgBiT protein.[5] This interaction reconstitutes the full NanoLuc® luciferase enzyme, which, in the presence of the furimazine substrate, generates a bright and stable luminescent signal.[1] The intensity of this signal is directly proportional to the amount of HiBiT-tagged protein present in the sample.[6]
This technology can be applied in various formats:
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Lytic Detection: Measures the total amount of a HiBiT-tagged protein within a cell lysate.[7]
-
Extracellular Detection: Quantifies HiBiT-tagged proteins on the cell surface or secreted into the medium in live cells.[1]
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Intracellular Live-Cell Detection: Enables real-time monitoring of protein dynamics within living cells.[3]
A key advantage of HiBiT technology is its compatibility with CRISPR/Cas9 gene editing, which allows for the precise insertion of the HiBiT tag into the endogenous locus of a target gene.[3] This enables the study of proteins at physiological expression levels, avoiding the artifacts often associated with overexpression systems.[3]
Quantitative Performance
HiBiT technology offers exceptional sensitivity and a wide dynamic range, making it suitable for a broad array of applications, from quantifying highly expressed proteins to detecting those present at very low levels.
| Parameter | Value | Source(s) |
| HiBiT Tag Size | 11 amino acids (~1.3 kDa) | [4][8] |
| LgBiT Protein Size | ~17.6 kDa | [1] |
| Dissociation Constant (Kd) of HiBiT-LgBiT | 0.7 nM | [7][9] |
| Dynamic Range | At least 7 orders of magnitude | [5][6] |
| Limit of Detection | < 1 amol (< 10⁻¹⁸ moles) | [5][6] |
| Assay Time | Minutes | [6] |
| Signal Stability | Glow-type signal stable for hours | [7] |
Experimental Protocols
Lytic Protein Quantification Assay
This protocol is designed to measure the total amount of a HiBiT-tagged protein in a cell lysate.
Materials:
-
Cells expressing the HiBiT-tagged protein of interest
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Opaque, white multi-well plates suitable for luminescence measurements
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Nano-Glo® HiBiT Lytic Detection System (containing Lytic Buffer, LgBiT Protein, and Lytic Substrate)
-
Luminometer
Methodology:
-
Cell Plating: Seed cells expressing the HiBiT-tagged protein in an opaque, white multi-well plate and culture overnight. Include control wells with cells that do not express a HiBiT-tagged protein to determine background luminescence.[10]
-
Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Reagent by diluting the LgBiT Protein (1:100) and the Lytic Substrate (1:50) into the Lytic Buffer.[10] Prepare a sufficient volume for all wells to be assayed.
-
Cell Lysis and Signal Generation:
-
Luminescence Measurement:
-
Data Analysis: Subtract the average background luminescence from the luminescence values of the experimental wells to obtain the net signal, which is proportional to the amount of HiBiT-tagged protein.
Extracellular Protein Detection Assay
This protocol is used to quantify HiBiT-tagged proteins located on the cell surface or secreted into the culture medium.
Materials:
-
Live cells expressing a HiBiT-tagged protein on the cell surface or secreted
-
Opaque, white multi-well plates
-
Nano-Glo® HiBiT Extracellular Detection System (containing Extracellular Buffer, LgBiT Protein, and Extracellular Substrate)
-
Luminometer
Methodology:
-
Cell Culture: Culture cells expressing the extracellularly located HiBiT-tagged protein in an opaque, white multi-well plate.
-
Reagent Preparation: Prepare the Nano-Glo® HiBiT Extracellular Reagent by adding the LgBiT Protein and Extracellular Substrate to the Extracellular Buffer according to the manufacturer's instructions.
-
Signal Generation:
-
Add the prepared Nano-Glo® HiBiT Extracellular Reagent directly to the wells containing the live cells.[1]
-
Mix gently by orbital shaking for a few minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence immediately using a plate luminometer. The assay is non-lytic, allowing for kinetic measurements over time.
-
-
Data Analysis: The measured luminescence is proportional to the amount of HiBiT-tagged protein accessible on the cell surface or in the medium.
Targeted Protein Degradation Assay
This protocol allows for the quantification of the degradation of a HiBiT-tagged protein induced by a small molecule degrader (e.g., a PROTAC).
Materials:
-
CRISPR-edited cell line endogenously expressing the HiBiT-tagged target protein
-
Degrader compound(s) of interest
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Nano-Glo® HiBiT Lytic Detection System (for endpoint assays) or reagents for live-cell detection (LgBiT expression vector/mRNA and live-cell substrate)
-
Opaque, white multi-well plates
-
Luminometer
Methodology (Endpoint Assay):
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Cell Treatment:
-
Plate the HiBiT knock-in cells in a multi-well plate and allow them to attach.
-
Treat the cells with a serial dilution of the degrader compound or a vehicle control (e.g., DMSO).
-
Incubate for a desired period (e.g., 2, 4, 8, 24 hours) to allow for protein degradation.[12]
-
-
Lysis and Detection:
-
At each time point, lyse the cells and measure the amount of remaining HiBiT-tagged protein using the lytic detection protocol described in section 3.1.
-
-
Data Analysis:
-
Normalize the luminescence signal of the treated samples to the vehicle control to determine the percentage of protein degradation.
-
Plot the percentage of degradation against the compound concentration to calculate parameters such as DC₅₀ (concentration at which 50% degradation occurs) and Dₘₐₓ (maximum degradation).[13]
-
Methodology (Live-Cell Kinetic Assay):
-
LgBiT Expression: Introduce LgBiT into the HiBiT knock-in cells, either through transient transfection of an LgBiT expression plasmid or by using a cell line stably expressing LgBiT.[14]
-
Substrate Addition: Add a live-cell compatible substrate (e.g., Nano-Glo® Endurazine™) to the cells and incubate to allow for substrate equilibration.[14]
-
Degrader Addition and Kinetic Measurement:
-
Add the degrader compound to the wells.
-
Immediately begin measuring the luminescence kinetically over time using a plate luminometer with temperature control.[14]
-
-
Data Analysis: The decrease in luminescence over time directly reflects the kinetics of protein degradation, allowing for the determination of degradation rates.[12]
Signaling Pathways and Experimental Workflows
General Principle of HiBiT Detection
Caption: Principle of HiBiT detection through complementation.
Workflow for Endogenous Protein Tagging with CRISPR/Cas9
Caption: CRISPR/Cas9 workflow for endogenous HiBiT tagging.
Signaling Pathway for Receptor Internalization Assay
Caption: HiBiT-based receptor internalization assay pathway.
Workflow for a HiBiT-based Protein-Protein Interaction (NanoBRET) Assay
Caption: Workflow for a NanoBRET protein-protein interaction assay.
Applications in Research and Drug Development
The versatility and sensitivity of HiBiT technology have led to its adoption in a wide range of research and drug development applications:
-
Endogenous Protein Quantification: Directly measure the abundance of proteins expressed from their native promoters, providing more biologically relevant data.[3]
-
Targeted Protein Degradation: A powerful tool for the development of PROTACs and molecular glues, enabling the precise measurement of degradation kinetics and efficacy.[12]
-
Receptor Biology: Study receptor internalization, trafficking, and ligand binding with high sensitivity and temporal resolution.[1][8]
-
Protein-Protein Interactions: When used as a donor in NanoBRET assays, HiBiT allows for the study of protein interactions in live cells.[15]
-
Viral Research: Quantify viral protein expression and the effects of antiviral compounds.[6]
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High-Throughput Screening (HTS): The simple, "add-mix-read" format is amenable to HTS, facilitating large-scale compound screening.[5]
Conclusion
HiBiT tag technology provides a robust, sensitive, and versatile platform for the study of protein dynamics. Its small size minimizes interference with protein function, while its high-affinity interaction with LgBiT enables highly quantitative measurements over a broad dynamic range. The compatibility with CRISPR/Cas9 gene editing for endogenous tagging further enhances its utility, allowing for the study of proteins in their native cellular context. For researchers, scientists, and drug development professionals, HiBiT technology offers a powerful and efficient tool to accelerate discovery and deepen the understanding of complex biological processes.
References
- 1. Nano-Glo® HiBiT Extracellular Detection System | Promega [promega.com]
- 2. Innovative Imaging Solutions for Targeted Protein Degradation [promega.com]
- 3. HiBiT Protein Tagging Technology [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. HiBiT: A Tiny Tag Expanding Endogenous Protein Detection [promega.com]
- 6. Nano-Glo® HiBiT Lytic Detection System | Protein Quantitation | Promega [promega.sg]
- 7. Nano-Glo® HiBiT Lytic Detection System Protocol [worldwide.promega.com]
- 8. The luminescent HiBiT peptide enables selective quantitation of G protein–coupled receptor ligand engagement and internalization in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nano-Glo® HiBiT Extracellular Detection System Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. Protein Pull-down Assay Using HiBiT-tag-dependent Luciferase Activity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target Degradation [worldwide.promega.com]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 14. promega.com [promega.com]
- 15. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [worldwide.promega.com]
